Myeloid Differentiation Induction: 13g Achieves ~60% CD14/CD11b/CD11c Positivity vs <25% for Resveratrol at Equimolar Dose
In a direct head-to-head differentiation assay, compound 13g at 10 µM induced approximately 60% of HL60 acute myelogenous leukemia cells to express the monocytic marker CD14 and the granulocytic markers CD11b and CD11c after 72 hours of exposure. Under identical conditions (10 µM, 72 h, same HL60 cell line), resveratrol (1a) converted fewer than 25% of cells to CD14/CD11b/CD11c-positive status [1]. The exact Table 2 values reported: 13g produced 58% CD14+, 62% CD11b+, 60% CD11c+ versus resveratrol's 23% CD14+, 24% CD11b+, 22% CD11c+; untreated controls showed 0.2%, 0%, and 0% respectively [1].
| Evidence Dimension | Myeloid differentiation induction (% of HL60 cells positive for lineage markers) |
|---|---|
| Target Compound Data | 13g (10 µM, 72 h): CD14 = 58%, CD11b = 62%, CD11c = 60% |
| Comparator Or Baseline | Resveratrol (10 µM, 72 h): CD14 = 23%, CD11b = 24%, CD11c = 22%; Untreated control: CD14 = 0.2%, CD11b = 0%, CD11c = 0% |
| Quantified Difference | 2.5–2.7-fold higher differentiation for 13g across all three markers; 60% vs <25% absolute positivity |
| Conditions | HL60 human promyelocytic leukemia cell line; 10 µM compound; 72 h exposure; flow cytometry detection of CD14, CD11b, CD11c |
Why This Matters
For scientists procuring a tool compound to study myeloid differentiation or to screen differentiation-inducing antileukemic agents, 13g provides a >2.5-fold stronger signal than resveratrol at the same concentration—a critical advantage for assay window and reproducibility.
- [1] Roberti M, Pizzirani D, Recanatini M, Simoni D, Grimaudo S, Di Cristina A, Abbadessa V, Gebbia N, Tolomeo M. Identification of a terphenyl derivative that blocks the cell cycle in the G0-G1 phase and induces differentiation in leukemia cells. J Med Chem. 2006;49(10):3012-3018. Table 2: Expression of Monocytic (CD14) and Granulocytic (CD11b, CD11c) Markers. View Source
